![molecular formula C19H23F2N3O B6025244 3-[2-(2,4-difluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B6025244.png)
3-[2-(2,4-difluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]piperidine
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Overview
Description
3-[2-(2,4-difluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]piperidine, also known as DFP-10825, is a novel compound that has shown promising results in scientific research applications.
Mechanism of Action
3-[2-(2,4-difluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]piperidine works by inhibiting the activity of a specific enzyme called histone deacetylase (HDAC). HDAC is involved in regulating gene expression, and its dysregulation has been linked to various diseases. By inhibiting HDAC, this compound can modulate gene expression and potentially treat diseases.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been shown to improve cognitive function in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
3-[2-(2,4-difluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]piperidine is a promising compound for scientific research due to its potential therapeutic applications and its ability to modulate gene expression. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
Future research on 3-[2-(2,4-difluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]piperidine could focus on optimizing its synthesis method to improve its yield and solubility. In addition, further studies could investigate its potential as a therapeutic agent for specific diseases and its mechanism of action at the molecular level. Finally, this compound could be used as a tool compound for studying the role of HDAC in disease pathogenesis.
Synthesis Methods
3-[2-(2,4-difluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]piperidine can be synthesized using a multi-step process that involves the reaction of 2,4-difluorophenylacetonitrile and 3-(1H-pyrazol-4-yl)propanoic acid followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with piperidine and acetic anhydride.
Scientific Research Applications
3-[2-(2,4-difluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]piperidine has been studied extensively for its potential as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation.
properties
IUPAC Name |
1-[3-[2-(2,4-difluorophenyl)ethyl]piperidin-1-yl]-3-(1H-pyrazol-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N3O/c20-17-7-6-16(18(21)10-17)5-3-14-2-1-9-24(13-14)19(25)8-4-15-11-22-23-12-15/h6-7,10-12,14H,1-5,8-9,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUCKCHXTQBLRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CNN=C2)CCC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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